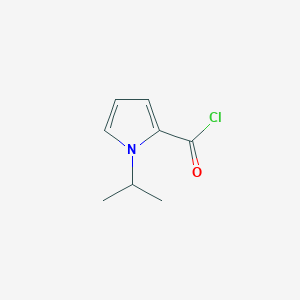
1-isopropyl-1H-pyrrole-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isopropyl-1H-pyrrole-2-carbonyl chloride is a chemical compound with the molecular formula C8H10ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-pyrrole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-isopropyl-1H-pyrrole-2-carboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions: 1-Isopropyl-1H-pyrrole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
Alcohols: Formed through reduction.
Carboxylic Acids: Formed through oxidation.
科学研究应用
1-Isopropyl-1H-pyrrole-2-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as a building block for the development of potential therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1-isopropyl-1H-pyrrole-2-carbonyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .
相似化合物的比较
1H-Pyrrole-2-carbonyl chloride: A closely related compound with similar reactivity but without the isopropyl group.
1H-Pyrrole-2-carboxylic acid: The precursor to 1-isopropyl-1H-pyrrole-2-carbonyl chloride, which lacks the acyl chloride functionality.
1-Isopropyl-1H-pyrrole-2-carbaldehyde: Another derivative with an aldehyde group instead of the acyl chloride.
Uniqueness: this compound is unique due to the presence of both the isopropyl group and the acyl chloride functionality. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC 名称 |
1-propan-2-ylpyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C8H10ClNO/c1-6(2)10-5-3-4-7(10)8(9)11/h3-6H,1-2H3 |
InChI 键 |
XKMZSMHSWZKZEE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=CC=C1C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















